molecular formula C20H22N6O3 B2590327 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide CAS No. 1251545-08-0

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2590327
CAS No.: 1251545-08-0
M. Wt: 394.435
InChI Key: AXBDUBMKBSMQGH-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to two distinct heterocyclic moieties: a 6-(furan-2-yl)pyridazin-3-yl group and a 2-(6-oxopyridazin-1(6H)-yl)ethyl chain. Pyridazinone derivatives are known for diverse pharmacological activities, including enzyme inhibition (e.g., phosphodiesterase, kinase) and antiviral effects . However, the specific biological profile of this compound remains underexplored in publicly available literature.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(6-oxopyridazin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c27-19-4-1-9-22-26(19)13-10-21-20(28)15-7-11-25(12-8-15)18-6-5-16(23-24-18)17-3-2-14-29-17/h1-6,9,14-15H,7-8,10-13H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBDUBMKBSMQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2C(=O)C=CC=N2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a furan moiety, pyridazine rings, and a piperidine structure. Its molecular formula is C24H25N5O2C_{24}H_{25}N_5O_2, with a molecular weight of 425.49 g/mol.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The selectivity for COX-2 over COX-1 is particularly notable, which may reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Biological Activity Data

Biological ActivityTarget EnzymeIC50 (µM)Reference
COX-2 InhibitionCOX-20.05 - 0.14
COX-1 InhibitionCOX-15 - 12.6
LOX Inhibition5-LOXNot specified

Case Studies

  • Anti-inflammatory Potential :
    A study evaluated the anti-inflammatory properties of various pyridazine derivatives, including the compound . The results indicated significant inhibition of COX-2 activity, with IC50 values comparable to those of established selective inhibitors like Celecoxib .
  • Analgesic Effects :
    Another research highlighted the analgesic properties associated with pyridazine derivatives. The compound demonstrated effective pain relief in animal models, suggesting its potential as an analgesic agent .
  • Selectivity Index :
    The selectivity index for the compound was calculated based on its IC50 values for COX-1 and COX-2. A higher selectivity index indicates a preference for inhibiting COX-2, which may enhance therapeutic outcomes while minimizing adverse effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-4-Carboxamide Derivatives with Antiviral Activity

Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6 in ) share the piperidine-4-carboxamide scaffold but differ in substituents. Key comparisons include:

Feature Target Compound Antiviral Analogs ()
Core Structure Piperidine-4-carboxamide Piperidine-4-carboxamide
Substituents Furan-pyridazine, pyridazinone-ethyl Naphthalene, fluorobenzyl, methoxypyridyl
Reported Activity Not explicitly stated SARS-CoV-2 inhibition ("acceptable" activity)
Therapeutic Target Hypothesized enzyme/receptor binding Viral protease or replication machinery

Structural Insights :

  • The target compound’s furan-pyridazine and pyridazinone groups may enhance solubility compared to the naphthalene and fluorobenzyl substituents in analogs, which are more lipophilic.
  • The methoxypyridyl group in one analog () could improve metabolic stability, whereas the target compound’s ethyl-linked pyridazinone might introduce conformational flexibility for target engagement.
Heterocyclic Compounds with Furan and Pyridazine Motifs

USP pharmacopeial compounds like N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine-related compound B, –3) share furan and sulfur-containing groups but lack the pyridazine-piperidine backbone.

Feature Target Compound USP Compounds (–3)
Core Structure Piperidine-4-carboxamide + pyridazine-furan Nitroethenediamine + dimethylamino-furan
Functional Groups Pyridazinone, carboxamide Nitro, sulfanyl, dimethylamino
Therapeutic Role Undefined (structural hints suggest enzyme inhibition) Impurities/degradants in H2 antagonists (e.g., ranitidine)

Key Differences :

  • The USP-related structures are smaller and more rigid, likely influencing their roles as metabolites or impurities rather than primary active agents.
Table 1: Comparative Analysis of Key Compounds
Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Piperidine-4-carboxamide Furan-pyridazine, pyridazinone Not reported N/A
(R)-N-(4-fluorobenzyl)-... () Piperidine-4-carboxamide Naphthalene, fluorobenzyl SARS-CoV-2 inhibition
USP ranitidine-related compound B (–3) Nitroethenediamine Dimethylamino-furan, sulfanyl Impurity in H2 antagonists

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridazine ring formation via hydrazine and dicarbonyl intermediates . Subsequent steps include coupling the piperidine-carboxamide moiety using amidation reactions in solvents like DMF or acetic acid under reflux . Key intermediates (e.g., 6-oxopyridazine derivatives) require precise control of temperature (70–100°C) and pH (neutral to mildly basic) to minimize side reactions . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine, furan, and pyridazine moieties . Infrared (IR) spectroscopy validates carboxamide (C=O stretch at ~1650 cm⁻¹) and pyridazinone (N–H stretch at ~3200 cm⁻¹) groups . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC monitors purity (>98%) .

Q. What initial biological screening assays are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity screening against cancer cell lines (e.g., MTT assay) . Enzyme inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets . Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as kinases or GPCRs?

  • Methodological Answer : Employ docking software (e.g., AutoDock Vina) to simulate binding to kinases (e.g., EGFR) or GPCRs using crystal structures from the PDB (e.g., 4R3P for pyridazine derivatives) . Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. How can researchers optimize reaction conditions (e.g., solvent selection, temperature) to mitigate side reactions during the synthesis of key intermediates?

  • Methodological Answer : Solvent polarity (e.g., DMF vs. THF) influences nucleophilic substitution efficiency in pyridazine intermediates . For amidation steps, lower temperatures (0–25°C) reduce carboxamide hydrolysis . Use TLC or LC-MS to monitor reaction progress and quench side products (e.g., unreacted hydrazines) early .

Q. What strategies are recommended for synthesizing derivatives of this compound to explore structure-activity relationships (SAR), particularly regarding pyridazinone and furan modifications?

  • Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) on the furan ring via Pd-catalyzed cross-coupling . For pyridazinone modifications, replace the 6-oxo group with thioether or amine moieties using Lawesson’s reagent or NH3/H2O2 . Assess SAR via IC50 comparisons in enzyme assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact its suitability for in vivo studies?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and pH-dependent degradation assays (pH 1–9). LC-MS identifies degradation products (e.g., hydrolyzed carboxamide) . For in vivo use, formulate with cyclodextrins or liposomes to enhance stability in physiological conditions .

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) when designing follow-up experiments?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line origin, serum concentration) . Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) to confirm mechanisms . Meta-analysis of structural analogs (e.g., thiazole-piperidine derivatives) may resolve contradictions .

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